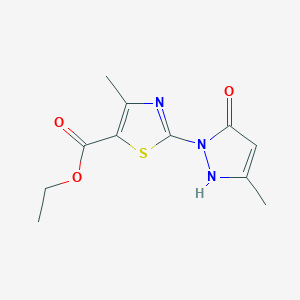
ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate is not fully understood. However, studies have shown that the compound acts by inhibiting various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cell proliferation. This leads to a reduction in the production of pro-inflammatory cytokines and free radicals, which in turn helps to prevent the development of various diseases.
Biochemical and Physiological Effects:
Ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation, which are all important factors in the development of various diseases. The compound has also been found to enhance the immune system and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate in lab experiments include its high purity, stability, and low toxicity. However, the compound is relatively expensive and requires specialized equipment for its synthesis and analysis.
Orientations Futures
There are several future directions for the research of ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate. These include:
1. Further investigation of the compound's mechanism of action and identification of its molecular targets.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. Evaluation of the compound's efficacy and safety in clinical trials.
4. Exploration of the compound's potential applications in other fields such as agriculture and food industry.
5. Investigation of the compound's interactions with other chemicals and drugs.
Conclusion:
Ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate is a promising chemical compound that has potential applications in various fields. Its anti-inflammatory, antioxidant, and antimicrobial properties make it a promising candidate for the treatment of various diseases. Further research is required to fully understand the compound's mechanism of action and to evaluate its efficacy and safety in clinical trials.
Méthodes De Synthèse
The synthesis of ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 2-chloro-4-methylthiazole-5-carboxylic acid ethyl ester in the presence of a base. The reaction yields the desired compound in good yield and purity.
Applications De Recherche Scientifique
Ethyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anti-inflammatory, antioxidant, and antimicrobial properties. The compound has also shown promising results in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propriétés
IUPAC Name |
ethyl 4-methyl-2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-4-17-10(16)9-7(3)12-11(18-9)14-8(15)5-6(2)13-14/h5,13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKXLSQLCYGABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(=O)C=C(N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-hydroxy-3-methylpyrazolyl)-4-methyl-1,3-thiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3S*,4R*)-1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropyl-3-pyrrolidinyl)acetamide](/img/structure/B5555329.png)
![2,3,5-trimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5555334.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-benzothiophene-5-carboxamide](/img/structure/B5555335.png)


![ethyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5555369.png)
![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclopropanecarboxylate](/img/structure/B5555375.png)

![N-(rel-(3S,4R)-1-{[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-propyl-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5555386.png)
![3-{[(4-methylphenyl)sulfinyl]amino}benzoic acid](/img/structure/B5555397.png)
![N-[2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555402.png)
![7-[3-(2-methoxyphenoxy)azetidin-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5555408.png)
![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5555414.png)
